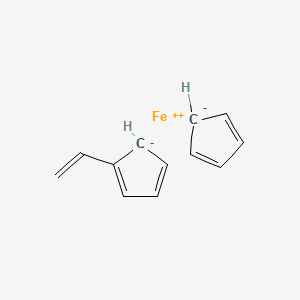

Ferrocene, ethenyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

ethenyl ferrocene structure elucidation

Synthesis of Ethynylferrocene

The synthesis is a two-step procedure beginning with acetylferrocene. The first step forms a key intermediate, (2-formyl-1-chlorovinyl)ferrocene, which then undergoes a base-mediated elimination to yield ethynylferrocene [1].

Synthesis workflow for ethynylferrocene [1]

Detailed Experimental Protocol [1]:

- Step 1 - Vilsmeier Reaction: A mixture of acetylferrocene (22.8 g, 0.1 mol) in N,N-Dimethylformamide (DMF, 25 mL) under argon at 0°C. A complex formed from DMF (25 mL) and phosphorus oxychloride (POCl₃, 25 mL) is added dropwise. The reaction is stirred at 0°C for 2 hours, turning a deep blue color. Neutralization with sodium acetate trihydrate (116 g) and water (10 mL) yields the deep purple crystalline intermediate.

- Step 2 - Elimination: The intermediate (26.0 g, 95.0 mmol) is refluxed in anhydrous 1,4-dioxane (300 mL). A boiling 1N sodium hydroxide solution (250 mL) is added rapidly, and reflux continues for 25 minutes. The product is isolated by pouring onto ice, neutralization with 1N HCl, and extraction with hexane.

- Purification and Yield: The crude product is purified by flash chromatography (silica gel, hexane eluent) to afford pure ethynylferrocene as an orange solid in 74–75% yield with a melting point of 53°C [1].

Spectroscopic Data for Structure Elucidation

The structure of ethynylferrocene and its precursor is confirmed through comprehensive spectroscopic analysis. Key data is summarized in the table below [1].

| Compound | ¹H NMR (δ in ppm) | ¹³C NMR (δ in ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Acetylferrocene (Precursor) | 2.25 (s, 3H, CH₃), 4.08 (s, 5H, C₅H₅), 4.30 (s, 2H, C₅H₄), 4.61 (s, 2H, C₅H₄) [1] | 26.9 (CH₃), 69.2, 69.5, 71.8, 79.3 (C₅H₅ & C₅H₄), 200.1 (C=O) [1] | 3100, 1675 (C=O) [1] |

| (2-Formyl-1-chlorovinyl)ferrocene (Intermediate) | 4.24 (s, 5H, C₅H₅), 4.57 (s, 2H, C₅H₄), 4.75 (s, 2H, C₅H₄), 6.40 (d, 1H, J=6.7 Hz, =CH), 10.09 (d, 1H, J=6.7 Hz, CHO) [1] | Not reported in search results | 2851, 1671 (C=O) [1] |

| Ethynylferrocene (Final Product) | 4.16 (s, 5H, C₅H₅), 4.20 (s, 2H, C₅H₄), 4.50 (s, 2H, C₅H₄). The terminal alkyne proton (C≡CH) is not explicitly listed but is expected around ~3.0 ppm. [1] | Not reported in search results | ~3300 (≡C-H stretch), ~2100 (C≡C stretch). Exact values not listed, but these are characteristic peaks. [1] |

Role of key spectroscopic techniques in structure elucidation [1]

Applications and Context of Ferrocene Derivatives

Ethynylferrocene is part of a broader class of ferrocene derivatives with significant applications, particularly in medicinal chemistry.

- Anticancer Agents: Ferrocene hybrids, such as ferrocifens (ferrocene-tamoxifen hybrids), show promising activity against drug-resistant cancers by producing reactive oxygen species (ROS) via Fenton catalysis [2] [3].

- Antimalarial Drugs: Ferroquine, a ferrocene-chloroquine hybrid, is active against chloroquine-resistant malaria strains and has progressed to Phase IIb clinical trials [2].

- Versatile Pharmacophores: Research explores hybrids combining ferrocene with artemisinin, chalcones, coumarins, and other fragments to develop new anticancer and antimicrobial agents [4] [3].

The structure and properties of the parent molecule, ferrocene, are foundational. It is an orange, stable organometallic compound with a sandwich structure where an iron ion is located between two cyclopentadienyl rings [5]. Its aromatic character allows for electrophilic substitution reactions like Friedel-Crafts acylation, which is the starting point for synthesizing ethynylferrocene [6].

References

- 1. ethynylferrocene [orgsyn.org]

- 2. Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton ... [pmc.ncbi.nlm.nih.gov]

- 3. Ferrocene-containing hybrids as potential anticancer agents [sciencedirect.com]

- 4. Ferrocene-Based Hybrid Drugs as Potential Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 5. - Wikipedia Ferrocene [en.wikipedia.org]

- 6. An Introduction to the Synthesis and Reactions of Ferrocene [azom.com]

Synthesis and Fundamental Redox Properties

Ethynylferrocene is synthesized from acetylferrocene in a two-step procedure [1]. The process involves the formation of an intermediate, (2-formyl-1-chlorovinyl)ferrocene, followed by its conversion to the final product.

The table below summarizes the key synthetic and redox characteristics:

| Property | Details |

|---|---|

| Final Product | Ethynylferrocene |

| Starting Material | Acetylferrocene (22.8 g, 0.1 mol) [1] |

| Overall Yield | 74-75% (from the intermediate) [1] |

| Melting Point | 53°C [1] |

| Key Redox Feature | The ferrocene/ferrocenium (Fc/Fc+) couple undergoes a reversible one-electron redox process, which is the basis for its use in electrochemical sensors [2]. |

Experimental Protocol for Synthesis

The following diagram outlines the two-step synthesis of ethynylferrocene from acetylferrocene, based on the procedure from Organic Syntheses [1]:

Synthesis workflow for ethynylferrocene, illustrating the two-step conversion from acetylferrocene.

Detailed Synthetic Procedure [1]:

Step 1: Synthesis of (2-Formyl-1-chlorovinyl)ferrocene A dry, 1-L three-necked flask equipped for inert gas (argon) is charged with acetylferrocene (22.8 g, 0.1 mol) and N,N-dimethylformamide (DMF) (25 mL, 0.32 mol). The system is flushed with argon and cooled to 0°C. In a separate vessel, phosphorus oxychloride (POCl₃) (25 mL, 0.27 mol) is cautiously added to cooled DMF (25 mL). This Vilsmeier reagent is then added dropwise to the reaction mixture over 30 minutes. After complete addition, the mixture is stirred at 0°C for 2 hours. The reaction is then neutralized by the cautious addition of sodium acetate trihydrate (116 g, 0.85 mol) and water (10 mL). The product is extracted with diethyl ether, and the organic phases are washed with saturated sodium bicarbonate and water. After drying over sodium sulfate and concentration, deep purple crystals of the intermediate are obtained.

Step 2: Synthesis of Ethynylferrocene A dry 1-L flask is charged with the intermediate (2-formyl-1-chlorovinyl)ferrocene (26.0 g, 95.0 mmol) and anhydrous 1,4-dioxane (300 mL). The mixture is heated to reflux. A boiling 1N sodium hydroxide solution (250 mL) is added rapidly in one portion, and reflux is continued for 25 minutes. The mixture is cooled, poured into ice, and neutralized with 1N HCl. The product is extracted with hexane, and the combined organic extracts are washed with bicarbonate and water. After drying and concentration, the crude product is purified by flash chromatography on silica gel using hexane as the eluent to afford pure, orange crystalline ethynylferrocene.

Significance of Redox Behavior in Applications

The robust and reversible one-electron redox activity of the ferrocene center is the key to its utility. This property is harnessed in various advanced applications:

- Electrochemical Sensors: Ferrocene derivatives are celebrated in sensor design for their reversible redox properties [2]. The ferrocene/ferrocenium (Fc/Fc+) couple provides a stable electrochemical signal. By functionalizing ferrocene with groups like ethynyl, the redox potential can be fine-tuned, and the molecule can be integrated into larger structures (e.g., dendrimers, polymers) for specific sensing applications.

- Burning Rate Catalysts: Ferrocene-based compounds are effective burning rate catalysts (BRCs) for composite solid propellants [3]. Their redox behavior is directly linked to the electron transfer processes involved in combustion, catalyzing the thermal decomposition of the oxidizer, ammonium perchlorate (AP). Modifying ferrocene with dendrimers helps mitigate migration issues in the propellant matrix.

References

Synthesis and Thermal Characteristics of Ethenyl Ferrocene Derivatives

References

- 1. Automated synthesis of new ferrocenyl-modified oligonucleotides: study... [pmc.ncbi.nlm.nih.gov]

- 2. Contemporary Developments in Ferrocene Chemistry [pmc.ncbi.nlm.nih.gov]

- 3. of Thermal and stability -containing... ferrocene derivatives ferrocene [link.springer.com]

- 4. Synthesis and thermal analysis of some ferrocene derivatives [academia.edu]

- 5. thermostability prediction... | Semantic Scholar Ferrocene derivatives [semanticscholar.org]

electron transfer mechanisms in ethenyl ferrocene compounds

Experimental Protocol: Synthesis of Ethynylferrocene

The synthesis of the parent compound, ethynylferrocene, is a critical first step for creating more complex derivatives. The following procedure, adapted from Organic Syntheses, is a reliable and peer-reviewed method [1].

Procedure Overview: The synthesis is a two-step process starting from acetylferrocene.

Synthesis of (2-Formyl-1-chlorovinyl)ferrocene:

- Reaction Setup: A 1-L, three-necked round-bottomed flask is equipped for inert gas (Argon), magnetic stirring, and addition. It is charged with acetylferrocene (22.8 g, 0.1 mol) and N,N-Dimethylformamide (DMF, 25 mL, 0.32 mol) and cooled to 0°C [1].

- Vilsmeier-Haack Reagent Preparation: In a separate vessel, phosphorus oxychloride (POCl₃, 25 mL, 0.27 mol) is cautiously added to cooled DMF (25 mL, 0.32 mol). Caution: This step is highly exothermic. The resulting red complex is viscous [1].

- Reaction: The Vilsmeier-Haack reagent is added dropwise to the stirred acetylferrocene mixture over 30 minutes. The reaction is stirred at 0°C for 2 hours, during which the color changes to deep blue [1].

- Work-up and Isolation: The mixture is neutralized with sodium acetate trihydrate (116 g, 0.85 mol) and water. The product is extracted with diethyl ether, and the organic phases are washed with saturated sodium bicarbonate and water. After drying over sodium sulfate and concentration, deep purple crystals of the intermediate are obtained in 85-93% yield (23.4–25.6 g) [1].

Synthesis of Ethynylferrocene:

- Reaction Setup: A 1-L, three-necked flask is charged with the intermediate (26.0 g, 95.0 mmol) and anhydrous 1,4-dioxane (300 mL). The apparatus is placed in an oil bath [1].

- Reaction and Isolation: The mixture is heated to reflux. A boiling 1 N sodium hydroxide solution (250 mL) is added rapidly in one portion, and reflux is continued for 25 minutes. The reaction is cooled, poured into ice, and neutralized with 1 N HCl. The product is extracted with hexane. The crude product is purified by flash chromatography (Silica Gel, hexane eluent) to afford pure ethynylferrocene in 74-75% yield (14.8–15.0 g) as an orange solid [1].

Key Reagent Notes:

- Acetylferrocene: Highly toxic. Should be triturated before use [1].

- DMF and 1,4-Dioxane: Both are cancer-suspect agents. Dioxane must be distilled from sodium benzophenone ketyl before use [1].

- Phosphorus Oxychloride (POCl₃): Highly toxic and moisture-sensitive [1].

Electron Transfer Mechanisms and Applications

The following table summarizes key experimental findings on electron transfer processes in relevant ferrocene systems, which provide insight into the behavior of ethenyl-derived structures.

| Compound / System | Trigger / Condition | Electron Transfer Mechanism / Outcome | Characterization Techniques | Key Findings / Relevance |

|---|---|---|---|---|

| Ethynylene-bridged Fc-Anthraquinone (FcAq) [2] | Protonation by Keggin-type Heteropoly Acid (HPA) | Intramolecular electron transfer from Fc to protonated anthraquinone (Aq), triggering rearrangement to a fulvene-cumulene structure [2]. | Elemental Analysis, IR, ( ^1 )H NMR, Cyclic Voltammetry (CV) [2] | HPA stabilizes the protonated complex. Demonstrates how a proton source can trigger a profound structural and electronic change in an ethynylene-bridged system. |

| Ferrocene-DNA Polymer "Wire" [3] | Biochemical reaction (e.g., EGFR signaling) | Electrons from a biochemical reaction flow through the Fc-DNA chain into ZnGa₂O₄ PLNPs, altering their electron distribution and enhancing afterglow luminescence [3]. | Afterglow Imaging, EPR, Cyclic Voltammetry [3] | The Fc moiety acts as a conduit for electrons, enabling the design of highly sensitive imaging probes for mapping signaling pathway activity in vivo. |

| Fc-modified Poly(ethylene glycol) Monolayers [4] [5] | Applied electrochemical potential | Electron transport varies with polymer chain length and conformation (mushroom vs. brush). For longer chains, electron transfer is diffusion-driven [4] [5]. | Cyclic Voltammetry [4] [5] | Provides a model for understanding how the spatial presentation of a Fc group on a surface or bioconjugate influences its electron transfer kinetics. |

Research Context and Visualization

The provided experimental data and mechanistic studies highlight the role of ferrocene as a robust, reversible one-electron donor. The ethynyl group is a key spacer that can facilitate electronic communication across a molecule, as seen in the Fc-Anthraquinone system [2]. Furthermore, the application of ferrocene-DNA polymers in bio-imaging underscores the potential of these compounds in diagnostic technologies [3].

The diagram below illustrates the proton-triggered electron transfer and structural conversion mechanism for an ethynylene-bridged ferrocene-anthraquinone system.

Diagram 1: Proton-triggered electron transfer and structural conversion in an ethynylene-bridged ferrocene system [2].

The following diagram outlines the experimental workflow for synthesizing ethynylferrocene, a key precursor for more complex ethenyl ferrocene compounds.

Diagram 2: Two-step synthetic route to ethynylferrocene from acetylferrocene [1].

Key Insights for Research and Development

- Versatility of the Ethynyl Bridge: The linear, rigid ethynyl group is more than a simple linker; it participates in π-conjugation, enabling electronic communication between the ferrocene donor and an acceptor unit, as demonstrated in the Fc-Anthraquinone system [2].

- Proton-Coupled Electron Transfer (PCET): The structural conversion triggered by protonation shows that electron transfer in these systems can be coupled to other chemical events, leading to functionally significant molecular rearrangements [2].

- Application in Functional Probes: The use of ferrocene as a component in a DNA-based electron transfer "wire" for imaging EGFR signaling demonstrates a direct path from fundamental electron transfer studies to advanced biomedical applications like drug evaluation and therapy monitoring [3].

References

- 1. ethynylferrocene [orgsyn.org]

- 2. Structural conversion and intramolecular electron in... transfer [link.springer.com]

- 3. Electron transfer-triggered imaging of EGFR signaling activity [nature.com]

- 4. Processes in Electron -Modified Poly(ethylene...) Transfer Ferrocene [research.utwente.nl]

- 5. [PDF] Electron Processes in Transfer -Modified Poly... Ferrocene [semanticscholar.org]

solid-state structure of ethenyl ferrocene complexes

Core Structural Features

The solid-state architecture of these complexes is governed by several key factors:

- Primary Coordination: The ferrocene unit is typically functionalized with an ethenyl or ethynyl group, which is connected to a phosphine ligand (e.g., -PPh₂). This phosphine group then acts as an electron donor, coordinating to transition metal centers like gold (Au), platinum (Pt), or others [1] [2].

- Role of the Bridge: The ethynyl group is a rigid, linear spacer that can effectively mediate electronic communication between metal centers, making it a popular choice for studies on electron transfer [3] [4]. In contrast, the ethenyl group offers more conformational flexibility. Research indicates that ethenyl-bridged dyads can adopt both coplanar and orthogonal ring orientations in the solid state, influenced by offset π-stacking interactions between the polycyclic hydrocarbon rings [4].

- Intermolecular Interactions: Crystal packing is significantly influenced by non-covalent interactions. While amide-amide hydrogen bonding is common in some ferrocene derivatives [5], structures with ethynyl/ethenyl spacers are often stabilized by offset π-stacking between aromatic rings on adjacent molecules [4].

Synthesis and Experimental Methodology

The synthesis generally follows a modular approach, creating the functionalized ferrocene ligand first, then complexing it with a metal. Below is a generalized experimental workflow.

Generalized synthesis and characterization workflow for ethenyl/ethynyl ferrocene complexes

General Experimental Protocol [6] [2]:

- Atmosphere: Perform all reactions under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques.

- Solvents: Purify solvents beforehand (e.g., distill THF from sodium/benzophenone ketyl; distill dichloromethane from calcium hydride).

- Ligand Synthesis: For ethynyl ferrocene, a common precursor is synthesized from acetylferrocene via a Vilsmeier-Haack reaction to form (2-formyl-1-chlorovinyl)ferrocene, followed by dehydrohalogenation with sodium hydroxide in 1,4-dioxane [6].

- Complexation: React the functionalized ferrocene ligand (e.g., Fc-C≡C-PPh₂) with a metal salt precursor (e.g.,

[(PhCN)₂PtCl₂]for Pt complexes or[RuCl₂(PPh₃)₃]for Ru complexes) in a solvent like dichloromethane. Reactions often proceed at ambient temperature or under reflux. - Purification: Isolate pure complexes using techniques like column chromatography (Silica Gel, eluting with hexane/DCM mixtures) and crystallization.

- Characterization: Confirm solid-state structure by single-crystal X-ray diffraction. Supplementary techniques include NMR spectroscopy, IR spectroscopy, and elemental analysis [2].

Quantitative Structural Data

The table below summarizes key structural parameters from crystallographic studies.

| Compound / Dyad Type | Bridging Group | Key Structural Features & Metrics | Citation |

|---|

| General Ethynyl Dyads (e.g., Fc-C≡C-Ar) | Ethynyl (–C≡C–) | Aromatic ring (Ar) is orthogonal to the Fc Cp ring; linear, rigid bridge. | [4] | | General Ethenyl Dyads (e.g., trans-Fc-CH=CH-Ar) | Ethenyl (–CH=CH–) | Adopts both coplanar (e.g., with pyrenyl) and orthogonal (e.g., with anthryl) configurations. | [4] | | cis-[((FcCC)₃P)₂PtCl₂] (Fc = ferrocenyl) | Ethynyl-Phosphine | Pt center in a square-planar geometry; P–Pt–P bond angle of ~94.6°. | [2] | | Heterotrimetallic Complexes (e.g., with Au, Ru) | Ethynyl-Phosphine | FcCCPPh₂ unit bridges different metal centers; structural parameters confirmed by XRD. | [1] [2] |

Application and Property Insights

The structure of these complexes directly enables their advanced applications:

- Molecular Wires & Electronics: The rigid, conjugated ethynyl bridge facilitates electronic communication between metal centers, which is crucial for developing molecular-scale electronic devices and studying electron transfer [3] [7].

- Bioactive Agents: Ferrocenyl-ethynyl phosphine metal complexes (e.g., of gold and platinum) show significant cytotoxicity against cancer cell lines (e.g., HeLa), with activity linked to the ferrocene group's reduction potential [8].

- Electrochromic Materials: Oxidation of the ferrocene unit in ethynyl/ethenyl dyads causes distinct changes in their electronic spectra (electrochromism), making them candidates for sensors and non-linear optical materials [4].

References

- 1. Synthesis, solid and... | Semantic Scholar state structure [semanticscholar.org]

- 2. Synthesis, solid state structure and spectro- ... [sciencedirect.com]

- 3. 1-Cyano-1′-ethynyl-ferrocene: Synthesis and reaction ... [sciencedirect.com]

- 4. (PDF) Synthesis, Structure , and Redox Chemistry of Ethenyl and... [academia.edu]

- 5. A structural systematic study of semi-rigid ferrocene ... [sciencedirect.com]

- 6. ethynylferrocene [orgsyn.org]

- 7. Computational Study of Ferrocene-Based Molecular ... [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of ferrocenyl-ethynyl phosphine metal ... [pubmed.ncbi.nlm.nih.gov]

Computational Analysis of Ferrocene Derivatives

The molecular orbital analysis of organometallic complexes like ethenyl ferrocene is primarily accomplished through Density Functional Theory (DFT) calculations. The search results confirm that this is the standard method for investigating the electronic structure and properties of ferrocene-based systems [1] [2].

The table below summarizes the core components of a typical computational protocol, as evidenced by recent studies:

| Component | Typical Method/Choice | Purpose & Notes |

|---|---|---|

| Geometry Optimization | DFT [1] [2] | Determines the molecule's lowest-energy structure, which is essential for subsequent property calculations. |

| Software Packages | Gaussian [2], VNL/ATK [2] | Standard platforms for quantum-chemical computations and electron transport modeling. |

| Featurization | Revised Autocorrelations (RACs) [1] | Used in machine-learning to map molecular structure to properties (e.g., mechanochemical activity). |

| Basis Sets | DZP (molecule), SZP (Au atoms) [2] | Double-/Single-ζ with polarization basis sets balance computational cost and accuracy for molecular junctions. |

| Exchange-Correlation Functional | B3LYP [2], LDA.PZ [2] | B3LYP is a hybrid functional common for molecular systems; LDA is often used for electrode surfaces. |

Detailed Experimental & Computational Protocols

Based on the methodologies described in the search results, here is a detailed workflow you can follow to perform the molecular orbital analysis. The diagram below outlines the key stages of this process.

Research workflow for molecular orbital analysis of ethenyl ferrocene

Molecular Structure Preparation and Optimization

- Initial Structure Building: Construct the initial 3D model of ethenyl ferrocene, considering the orientation of the ethenyl group relative to the cyclopentadienyl (Cp) rings. The iron atom is typically assigned a +2 oxidation state, with the two Cp rings acting as cyclopentadienide anions [3].

- Geometry Optimization: Perform a full geometry optimization to find the most stable structure. Studies on similar systems commonly use the B3LYP functional [2]. For the basis set, a mixed approach is effective:

Electronic Structure Calculation and Analysis

- Single-Point Energy Calculation: Once the geometry is optimized, run a more precise single-point energy calculation on this structure. This step generates the final, high-quality wavefunction used for all subsequent orbital analysis.

- Molecular Orbital Analysis:

- Energy Level Diagram: Plot the energies of the molecular orbitals, particularly focusing on the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is a key indicator of the molecule's stability and reactivity [4].

- Orbital Visualization: Generate 3D visualizations of the key molecular orbitals (e.g., HOMO, HOMO-1, LUMO, LUMO+1). Analyze the contribution of the iron d-orbitals versus the π-orbitals of the Cp rings and the ethenyl group. This reveals the nature of bonding and electron delocalization [4] [3].

Application: Predicting Properties and Behavior

The results of a molecular orbital analysis are not merely descriptive; they can be used to predict and rationalize the molecule's behavior in various contexts. The table below outlines potential applications based on the orbital characteristics.

| Property to Predict | Key Orbital Data | Rationale & Application |

|---|---|---|

| Redox Potential | HOMO Energy [5] [6] | A higher HOMO energy suggests the molecule is more easily oxidized (e.g., Fe²⁺ to Fe³⁺), crucial for electrochemical sensors and catalysis. |

| Mechanochemical Lability | Force–Extension (CoGEF) [1] | Calculated force required for bond scission under tension predicts performance in self-strengthening polymers. |

| Electron Transport/Spintronics | Spin-polarized transmission spectra [2] | Projects efficiency as a spin filter in molecular junctions, relevant for designing molecular-scale electronic devices. |

Key Insights from Related Research

While the search results do not contain a pre-existing analysis of ethenyl ferrocene, they offer valuable design principles and insights from studies on analogous molecules:

- Substitution Position Matters: Research on ethynyl ferrocene (a closely related compound) shows that the position of substituents on the Cp rings (e.g., 1,3- vs. 1,3'-substitution) has a "great effect" on spin-dependent electron transport properties. This implies that for ethenyl ferrocene, the specific isomer you analyze will significantly impact the results [2].

- Conformation is Key: Ferrocene's Cp rings can rotate, and different conformations (eclipsed or staggered) can exist. Some studies default to the eclipsed conformation (D5h symmetry) for calculations, as it is often found in the gas phase and at low temperatures [2] [3]. The choice of conformation should be consistent and justified.

- Beyond Basic Orbitals: For a comprehensive understanding, consider advanced analyses:

- Natural Bond Orbital (NBO) analysis to quantify charge distribution.

- Topological Analysis of Electron Density (e.g., QTAIM) to characterize bond critical points and understand the nature of the iron-ring interaction.

References

- 1. High-Throughput Discovery of Ferrocene Mechanophores ... [pmc.ncbi.nlm.nih.gov]

- 2. Theoretical Studies of the Spin-Dependent Electronic ... [pmc.ncbi.nlm.nih.gov]

- 3. Ferrocene [en.wikipedia.org]

- 4. Ferrocene - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Multi-Ferrocene-Based Ligands: From Design to Applications [pmc.ncbi.nlm.nih.gov]

- 6. Contemporary Developments in Ferrocene Chemistry [mdpi.com]

Ferrocene Chemistry & Potential Catalyst Applications

Ferrocene (Fc) is a versatile organometallic compound with diverse applications in anticancer agents, materials science, and more [1]. The search for novel ferrocene-based building blocks, such as ω-ferrocenyl-ω-ketoesters, is ongoing due to their utility in synthesizing more complex molecules [1].

While not a direct example of ethenyl ferrocene polymerization, the synthesis of methyl 2-ferrocenyl-2-oxoacetate (KE0) demonstrates a one-step Friedel–Crafts acylation route to a functionalized ferrocene [1]. This suggests that similar strategies could be adapted for creating polymerizable ferrocene monomers.

Metallocene Catalysts for Ethylene Polymerization

Metallocene catalysts, especially zirconocenes, are highly effective for olefin polymerization [2] [3]. They produce polymers with narrow molecular weight distributions and allow for precise control over polymer properties [3].

The table below summarizes key components of a representative metallocene catalyst system for ethylene polymerization, based on information from the search results.

| Component Category | Example | Role & Function | Experimental Considerations |

|---|---|---|---|

| Catalyst | Bis(cyclopentadienyl)dimethylzirconium [3] | Forms the active cationic metal center that coordinates and inserts the monomer. | Different alkyl substituents on the Cp rings influence activity via electronic and steric effects [3]. |

| Activator (Co-catalyst) | Trityl tetra(pentafluorophenyl)borate (B3) [3] | Ionizes the metallocene catalyst to create a cationic active site paired with a weakly coordinating anion. | Can be used in near-equimolar amounts with the catalyst, unlike MAO [3]. |

| Solvent | Toluene [3] | Reaction medium. Optimal for dissolving catalyst components and monomer. | The concentration of ethylene dissolved in the solvent is a critical parameter for kinetics [3]. |

Experimental Workflow for Catalyst System

The diagram below outlines the general workflow for setting up and running a polymerization reaction using a metallocene/organoboron catalyst system.

Protocol Details

This protocol is adapted from general descriptions of zirconocene/organoboron systems [3].

- Solvent Preparation: Ensure toluene is thoroughly dried and deoxygenated, typically by purging with an inert gas or distillation over sodium/benzophenone.

- Catalyst and Activator Handling: All procedures must be conducted under an inert atmosphere using a glovebox or Schlenk techniques.

- Polymerization Reaction: The reaction vessel is charged with solvent, catalyst, and activator. The reaction is initiated by introducing ethylene gas at a controlled pressure. Temperature is maintained using a thermostatted bath.

- Reaction Quenching: The reaction is typically stopped by adding a small amount of acidified methanol, which protonates the active centers and deactivates the catalyst.

- Polymer Analysis: The precipitated polymer is collected by filtration, washed, and dried. Analysis includes determining yield and measuring molecular weight and distribution.

Safety and Handling Considerations

- Air- and Moisture-Sensitive Materials: Zirconocene catalysts and organoboron activators are typically highly sensitive to air and water [3]. All experiments must use standard air-free techniques.

- Chemical Hazards: Use appropriate personal protective equipment (PPE) when handling chemicals. Consult Safety Data Sheets (SDS) for all compounds.

Knowledge Gaps and Research Outlook

Specific information on ethenyl ferrocene polymerization catalysts remains a gap in current literature. Future research could focus on:

- Designing novel catalysts that incorporate an ethenyl-ferrocene ligand structure.

- Exploring the polymerization of ethenyl ferrocene as a monomer using known metallocene catalyst systems.

- Investigating the properties of resulting polymers, which might combine the processability of plastics with the unique redox, magnetic, or biological properties of ferrocene.

References

Application Notes and Protocols: Vinyl Ferrocene in Asymmetric Synthesis Ligands

Introduction

Ferrocene, an organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom, has become a fundamental building block in modern organometallic chemistry due to its unique sandwich structure, exceptional stability, and versatile functionalization capabilities [1]. The incorporation of ferrocene derivatives into chiral ligands for asymmetric catalysis represents a significant advancement in synthetic methodology, enabling access to enantiomerically pure compounds with applications in pharmaceutical development and materials science [2]. Vinyl ferrocene derivatives, in particular, offer valuable structural flexibility and redox-active properties that can be harnessed to create sophisticated ligand systems with enhanced catalytic performance [1] [3]. These notes provide a comprehensive overview of vinyl ferrocene applications in asymmetric synthesis, including detailed protocols for their synthesis and implementation in catalytic transformations.

Structural Fundamentals and Properties

Key Molecular Features of Ferrocene Derivatives

Ferrocene derivatives exhibit several distinctive structural characteristics that make them particularly valuable in ligand design:

Planar Chirality: When substituted in a 1,2- or 1,3-pattern on the cyclopentadienyl ring, ferrocene derivatives can display planar chirality, which can be effectively harnessed for stereochemical control in asymmetric catalysis [4]. This chirality element is designated using the R~Fc~/S~Fc~ descriptor system to distinguish it from carbon-centered chirality.

Redox Activity: The ferrocene/ferrocenium couple (Fe²⁺/Fe³⁺) represents a highly reversible one-electron redox process that serves as an International Union of Pure and Applied Chemistry (IUPAC) standard for referencing redox potentials in organic solvents [4]. This property enables redox-switchable catalytic systems and enhances electron transfer processes.

Steric and Electronic Tunability: The ferrocene scaffold provides a rigid, yet tunable platform for ligand design, with variable tilt angles (Θ) between cyclopentadienyl planes and rotational flexibility around the iron-centroid axes (signified by angle τ) [4]. These features allow precise spatial arrangement of donor atoms in catalytic ligands.

Signaling and Electron Transfer Pathways

The redox behavior of vinyl ferrocene derivatives forms the basis for their application in sensing and switchable catalysis. The following diagram illustrates the electron transfer pathway that enables these applications:

Pathway Title: Vinyl Ferrocene Redox Signaling Mechanism

This reversible electron transfer pathway enables the application of vinyl ferrocene derivatives in redox-switchable catalytic systems and chemo-sensing platforms [1]. The oxidation state change from Fe²⁺ to Fe³⁺ produces a distinctive color change from red to blue, providing a visual signal for detection events [3]. When incorporated into ligand systems, this redox switching capability allows for temporal control over catalytic activity.

Synthesis Protocols for Vinyl Ferrocene Derivatives

Synthesis of Ferrocene-Functionalized Vinyl Ethers

Application Note: Ferrocene-containing vinyl ethers serve as versatile intermediates for further functionalization and exhibit inherent sensing capabilities toward metal ions [3].

Protocol: Synthesis of 2-(Alkoxymethyl)-1-ferrocenylvinyl Ethers

Table 1: Reaction Optimization for Vinyl Ether Synthesis

| Entry | Base | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | KOtBu | 60 | 75 | Good yield |

| 2 | NaOH | 60 | 89 | Optimal conditions |

| 3 | KOH | 60 | 85 | Good alternative |

| 4 | Mg(OH)₂ | 60 | 20 | Poor conversion |

| 5 | NaOH | 25 | 40 | Slow reaction |

| 6 | NaOH | Reflux | 85 | Comparable to 60°C |

Materials:

- 2-Formyl-1-chlorovinyl ferrocene (1 mmol)

- Primary alcohol (methanol, ethanol, propanol, or diols)

- Sodium hydroxide (NaOH, 1.2 mmol)

- Anhydrous tetrahydrofuran (THF)

Procedure:

- Dissolve 2-formyl-1-chlorovinyl ferrocene (262 mg, 1 mmol) in 10 mL anhydrous THF.

- Add primary alcohol (1.2 mmol) and NaOH (48 mg, 1.2 mmol) to the reaction mixture.

- Stir at 60°C for 4-6 hours under nitrogen atmosphere.

- Monitor reaction progress by thin-layer chromatography (hexanes:ethyl acetate, 4:1).

- Upon completion, quench the reaction with saturated ammonium chloride solution (10 mL).

- Extract with dichloromethane (3 × 15 mL) and combine organic layers.

- Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to obtain the pure vinyl ether product as an orange solid.

Characterization Data:

- ¹H NMR (400 MHz, CDCl₃): Characteristic signals include ferrocene multiplet (4H, 4.10-4.35 ppm), vinyl proton (1H, 7.45-7.65 ppm), and alkoxy group protons.

- ¹³C NMR (100 MHz, CDCl₃): Key signals observed for vinyl carbons (δ 145-155 ppm), ferrocenyl carbons (δ 65-85 ppm), and alkoxy carbon (δ 60-70 ppm).

- HRMS: Calculated for C₁₄H₁₆FeO [M]⁺: 256.0550; Found: 256.0555.

- FT-IR: Characteristic absorptions at 1625 cm⁻¹ (C=C stretch) and 1120 cm⁻¹ (C-O-C stretch).

Alkynylated Ferrocene Synthesis via Sonogashira Cross-Coupling

Application Note: Alkynylated ferrocenes serve as precursors for extended π-conjugated systems and molecular scaffolding for ligand design [1].

Protocol: Grafting Ferrocene to Microporous Polymers via Sonogashira Coupling

Materials:

- Iodoferrocene (1.2 mmol)

- 1,3,5-Triethynylbenzene (1 mmol)

- Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

- Copper(I) iodide (10 mol%)

- Triethylamine (10 mL), degassed

- Tetrahydrofuran (15 mL), degassed

Procedure:

- Charge a Schlenk flask with 1,3,5-triethynylbenzene (144 mg, 1 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

- Add degassed THF (10 mL) and triethylamine (10 mL) under nitrogen atmosphere.

- Add iodoferrocene (394 mg, 1.2 mmol) and CuI (19 mg, 0.1 mmol).

- Heat the reaction mixture at 70°C for 12-16 hours with vigorous stirring.

- Cool to room temperature and filter the resulting precipitate.

- Wash sequentially with water, methanol, and dichloromethane.

- Purify by Soxhlet extraction with methanol for 24 hours.

- Dry under vacuum at 80°C for 12 hours to obtain the polymer as an orange-brown solid.

Characterization:

- FT-IR: Shows disappearance of terminal alkyne C-H stretch at 3290 cm⁻¹ and appearance of ferrocenyl C-H stretches at 3085 cm⁻¹.

- ¹³C CP/MAS NMR: Characteristic signals for alkyne carbons (δ 90-100 ppm) and ferrocenyl carbons (δ 65-85 ppm).

- XPS: Confirms iron presence with Fe 2p₃/₂ peak at 708.2 eV.

- BET Surface Area: 450-650 m²/g, indicating microporous structure.

Ligand Design and Catalytic Applications

Design Principles for Asymmetric Catalysis

The strategic incorporation of vinyl ferrocene units into ligand architectures enhances catalytic performance through several key design principles:

Planar Chirality Exploitation: Unsymmetrical 1,2-disubstitution patterns on the ferrocene scaffold generate stable planar chirality that transmits stereochemical information in catalytic asymmetric transformations [2]. This chirality can be combined with central and axial chirality elements for enhanced stereocontrol.

Redox-Switchable Catalysis: The reversible ferrocene/ferrocenium redox couple enables the development of electrochemically switchable catalytic systems where activity and selectivity can be modulated by applied potential [4]. Multi-ferrocenyl systems exhibit multiple redox states that can be selectively addressed for sophisticated control mechanisms.

Donor Atom Integration: Vinyl ferrocene scaffolds serve as robust platforms for positioning various donor atoms (P, N, O, S) in specific spatial arrangements optimal for asymmetric induction [2]. The vinyl group provides a versatile handle for further functionalization and conjugation extension.

Representative Ligand Classes and Performance

Table 2: Vinyl Ferrocene-Based Ligands in Asymmetric Catalysis

| Ligand Class | Catalytic Application | Donor Atoms | Performance (ee%) | Key Features |

|---|---|---|---|---|

| TRAP Ligands | Asymmetric Allylic Substitution | P,P | >99% | Trans-spanning bisphosphines with planar chirality |

| BIFEP Ligands | Asymmetric Hydrogenation | P,P | 95-98% | C₂-symmetric biferrocene backbone |

| P,N-Ligands | Asymmetric Addition to Enones | P,N | 90-97% | Unsymmetrical donor set, planar chirality |

| Ferrocenyl Oxazolines | Asymmetric Cyclopropanation | N,N | 85-95% | Rigid chiral environment, modular synthesis |

| Multi-ferrocenyl Systems | Redox-Switchable Catalysis | Mixed | Variable with potential | Multiple redox states, tunable electronic properties |

Protocol: Asymmetric Allylic Alkylation Using Ferrocenyl Ligands

Application Note: Planar chiral ferrocenyl ligands demonstrate exceptional performance in palladium-catalyzed asymmetric allylic alkylation reactions, achieving high enantioselectivities (>99% ee) with broad substrate scope [2] [5].

Materials:

- (Vinyl ferrocenyl)phosphine ligand (e.g., TRAP derivative, 5 mol%)

- Pd₂(dba)₃-CHCl₃ (2.5 mol%)

- Racemic allylic acetate (0.5 mmol)

- Dimethyl malonate nucleophile (0.75 mmol)

- N,O-Bis(trimethylsilyl)acetamide (BSA, 1.5 mmol)

- Potassium acetate (0.1 mmol)

- Tetrahydrofuran (5 mL), degassed

Procedure:

- Charge an oven-dried Schlenk tube with Pd₂(dba)₃-CHCl₃ (12.9 mg, 0.0125 mmol) and (vinyl ferrocenyl)phosphine ligand (0.025 mmol).

- Add degassed THF (2 mL) and stir for 15 minutes at room temperature to form the active catalyst.

- In a separate flask, combine dimethyl malonate (99 mg, 0.75 mmol), BSA (222 mg, 1.5 mmol), and KOAc (10 mg, 0.1 mmol) in THF (3 mL).

- Add the nucleophile mixture to the catalyst solution followed by the racemic allylic acetate (0.5 mmol).

- Stir at 25°C for 12-16 hours under nitrogen atmosphere.

- Quench with saturated aqueous NH₄Cl (5 mL) and extract with ethyl acetate (3 × 10 mL).

- Dry combined organic layers over Na₂SO₄, filter, and concentrate.

- Purify by flash chromatography and determine enantiomeric excess by chiral HPLC or GC analysis.

Troubleshooting Tips:

- Ensure rigorous exclusion of oxygen to prevent ligand oxidation

- For temperature-sensitive substrates, reduce reaction temperature to 0°C to maintain high enantioselectivity

- If conversion is low, extend reaction time to 24 hours or increase catalyst loading to 7.5 mol%

Specialized Applications

Optical Sensing of Metal Ions

Application Note: Vinyl ferrocene derivatives functionalized with malononitrile groups demonstrate exceptional selectivity and sensitivity as optical chemosensors for Cu²⁺ ions, with applications in environmental monitoring and biological sensing [3].

Protocol: Cu²⁺ Ion Detection Using Ferrocenyl Vinyl Ethers

Materials:

- Ferrocenyl malononitrile vinyl ether derivative (1 mM stock solution in methanol)

- Cu²⁺ standard solution (10 mM in deionized water)

- Methanol-water (4:1 v/v) buffer solution

- UV-Vis spectrophotometer or smartphone-based colorimetric detection system

Procedure:

- Prepare test solution by diluting ferrocenyl vinyl ether stock solution to 50 μM in methanol-water (4:1).

- Add aliquots of Cu²⁺ standard solution (0-100 μM final concentration).

- Incubate for 2 minutes at room temperature.

- Measure absorbance spectra from 350-600 nm or capture images using smartphone camera.

- Plot absorbance at 450 nm vs. Cu²⁺ concentration for quantification.

- Calculate detection limit using 3σ/slope method, typically achieving 0.1-0.5 μM detection limits.

Interference Studies:

- Test selectivity against other metal ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺)

- The ferrocenyl vinyl ether sensor shows >10-fold selectivity for Cu²⁺ over competing metal ions

- Minimal interference from common anions (Cl⁻, NO₃⁻, SO₄²⁻)

Redox-Responsive Polymer Systems

Application Note: Incorporation of vinyl ferrocene units into polymer backbones or side chains creates materials with redox-responsive properties applicable to controlled release systems, smart coatings, and electrochemical devices [1].

Protocol: Synthesis of Poly(ferrocenyl glycidyl ether)

Materials:

- 2-[(4-Ferrocenylbutoxy)methyl]oxirane (FcEpo, 5 mmol)

- Methylaluminoxane (MAO, 10 wt% in toluene, 0.5 mmol Al)

- Toluene (20 mL), dried over molecular sieves

Procedure:

- Charge a dried flask with FcEpo monomer (1.85 g, 5 mmol) and dissolve in dry toluene (15 mL).

- Add MAO solution (0.58 mL, 0.5 mmol Al) and stir at 60°C for 24 hours.

- Quench the polymerization with acidic methanol (5 mL).

- Precipitate into hexanes (200 mL) and collect the polymer by filtration.

- Redissolve in THF and reprecipitate into hexanes twice for purification.

- Dry under vacuum at 40°C for 24 hours to obtain orange polymer powder.

Characterization:

- GPC: M~n~ = 15,000-25,000 g/mol, PDI = 1.5-2.0

- TGA: 5% weight loss at 280-300°C, indicating high thermal stability

- DSC: T~g~ = 45-55°C, with redox transitions observable by cyclic voltammetry

Emerging Trends and Future Perspectives

The field of vinyl ferrocene chemistry continues to evolve with several emerging trends:

Machine Learning-Assisted Ligand Design: Recent advances in graph neural networks (HCat-GNet) enable prediction of enantioselectivity in asymmetric reactions, accelerating the optimization of ferrocene-based ligand systems [6]. These tools identify critical structural motifs that influence stereochemical outcomes.

Multi-ferrocenyl Systems: Ligands incorporating multiple ferrocene units exhibit enhanced redox responsiveness and electronic communication between metal centers, enabling sophisticated control over catalytic activity [4]. These systems display multiple, often resolvable redox waves that can be selectively addressed.

Sustainable Process Integration: Vinyl ferrocene derivatives are increasingly applied in green chemistry contexts, including biomass conversion and CO₂ utilization, leveraging their stability and catalytic efficiency under demanding conditions [3].

Biohybrid Catalysts: Incorporation of ferrocene units into biomolecular scaffolds (peptides, DNA) creates hybrid catalysts that merge the selectivity of biological systems with the versatile reactivity of organometallic chemistry [1].

Conclusion

Vinyl ferrocene derivatives represent versatile building blocks for the construction of sophisticated ligands in asymmetric synthesis. Their unique combination of structural robustness, redox activity, and planar chirality enables the development of highly efficient and selective catalytic systems. The protocols outlined herein provide practical guidance for the synthesis, characterization, and application of these valuable organometallic compounds across diverse chemical transformations. As research in this field advances, the integration of computational design tools and multi-ferrocene architectures promises to further expand the capabilities of vinyl ferrocene-based systems in asymmetric catalysis and beyond.

References

- 1. Contemporary Developments in Ferrocene Chemistry [pmc.ncbi.nlm.nih.gov]

- 2. Chiral ferrocenes in asymmetric catalysis: synthesis and... [prometeus.nsc.ru]

- 3. A facile synthesis of ferrocene functionalized vinyl ethers ... [sciencedirect.com]

- 4. Multi- Ferrocene -Based Ligands : From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. A human-interpretable graph neural network tool for ligand ... [pubmed.ncbi.nlm.nih.gov]

Sonogashira cross-coupling with ethenyl ferrocene

Introduction to Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction represents one of the most valuable methods for carbon-carbon bond formation in organic synthesis, enabling the efficient coupling of terminal alkynes with aryl or vinyl halides using palladium and copper catalysts [1] [2]. This transformation plays a particularly important role in organometallic chemistry and materials science for the incorporation of ferrocene moieties into more complex molecular architectures, leveraging the unique electrochemical properties and stability that ferrocene derivatives provide [3] [4].

The reaction was first reported in 1975 by Sonogashira, Tohda, and Hagihara as an improvement over earlier methods developed by Cassar and by Dieck and Heck, with the key innovation being the use of a copper cocatalyst that allowed the reaction to proceed under mild conditions, often at room temperature and in excellent yields [1]. The ability to form C(sp²)-C(sp) bonds under these mild conditions has made the Sonogashira reaction especially valuable for synthesizing complex molecules containing acid- or base-sensitive functional groups [1].

Key Applications with Ethenyl Ferrocene

The incorporation of ferrocene units into molecular frameworks via Sonogashira coupling has enabled the development of numerous specialized compounds with applications across chemistry, materials science, and pharmaceutical research:

Ferrocenylethynyl Ketones: These compounds have been efficiently synthesized by coupling ferrocenylethyne with various acyl chlorides using PdCl₂(PPh₃)₂/PdBzCl(PPh₃)₂-CuI catalytic systems. The reaction proceeds smoothly under mild conditions (room temperature, dry argon atmosphere) and provides satisfactory yields of the desired ethynyl ketones, which represent valuable intermediates for further functionalization [3].

Ferrocenyl-Substituted Pyrazoles: The Sonogashira reaction has been successfully employed to synthesize 4-alkynyl-5-ferrocenyl-1-phenyl-1H-pyrazole derivatives from 5-ferrocenyl-4-iodopyrazole and various terminal alkynes. These heterocyclic ferrocene derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry [4].

Materials Chemistry Applications: Ferrocene-alkyne conjugates prepared via Sonogashira coupling have found utility in the development of advanced materials, including those with non-linear optical properties, electrochemical sensors, and organometallic liquid crystals. The electronic communication between the ferrocene unit and the coupled alkyne system often results in unique electronic properties valuable for materials applications [3] [4].

Experimental Protocols

Protocol 1: Synthesis of Ferrocenylethynyl Ketones

Reaction Setup:

- In a dry, argon-flushed Schlenk tube equipped with a magnetic stir bar, combine ferrocenylethyne (1.0 equiv), acyl chloride (1.2 equiv), PdCl₂(PPh₃)₂ (3 mol%), PdBzCl(PPh₃)₂ (3 mol%), and CuI (6 mol%) under inert atmosphere [3].

Solvent and Conditions:

- Add dry triethylamine or diethylamine (0.5 M concentration) as both solvent and base [3].

- Stir the reaction mixture at room temperature under argon atmosphere for 4-12 hours, monitoring reaction progress by TLC [3].

Workup Procedure:

- Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and wash with saturated ammonium chloride solution (2 × 30 mL) [4].

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure [4].

Purification:

- Purify the crude product by flash column chromatography on silica gel using hexane/ethyl acetate (typically 9:1 to 4:1 gradient) as eluent [4].

- Characterize the isolated ferrocenylethynyl ketones by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, IR spectroscopy, and mass spectrometry [3] [4].

Protocol 2: Nickel-Catalyzed Sonogashira-Type Coupling (Copper-Free)

Catalyst Preparation:

- Prepare activated zinc powder by treating commercial zinc with 2% hydrochloric acid, followed by sequential washing with distilled water, ethanol, acetone, and ether. Dry under vacuum at 25°C for 3 hours [5].

- Prepare the nickel catalyst system in situ by combining NiCl₂ (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and 4-cyano pyridine N-oxide (10-20 mol%) in dry N,N-dimethylacetamide [5].

Reaction Procedure:

- In a vial (2 mL) equipped with a magnetic stir bar, combine aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), potassium fluoride (2.0 equiv), and activated zinc powder (0.5 equiv) [5].

- Add the nickel catalyst system and maintain the reaction under nitrogen atmosphere at 60-80°C for 12-24 hours [5].

Purification and Analysis:

- Cool the reaction mixture to room temperature, dilute with ethyl acetate, filter through a short silica plug, and concentrate under reduced pressure [5].

- Purify the residue by flash chromatography and characterize products by NMR spectroscopy and mass spectrometry [5].

Reaction Mechanism

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles - a primary palladium cycle and a copper cycle [1] [4]:

Figure 1: Sonogashira Coupling Mechanism

The mechanism begins with oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst, forming a Pd(II) intermediate. Simultaneously, the copper(I) salt coordinates to the terminal alkyne in the presence of a base, forming a copper acetylide. Transmetallation between the copper acetylide and Pd(II) intermediate transfers the alkyne moiety to palladium. Following potential isomerization from trans to cis configuration, reductive elimination yields the coupled product and regenerates the Pd(0) catalyst [1] [4].

In copper-free Sonogashira variants, the mechanism follows two interconnected Pd(0)/Pd(II) catalytic cycles where phenylacetylene forms Pd monoacetylide and bisacetylide complexes that participate in the transmetallation step [1].

Catalyst Systems and Optimization

| Catalyst Type | Composition | Advantages | Limitations |

|---|---|---|---|

| Traditional Pd/Cu | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI [1] | High efficiency, mild conditions [1] | Oxygen sensitivity, homocoupling side reactions [2] |

| Copper-Free Systems | PdCl₂(PPh₃)₂ with amine bases [1] | Avoids Glaser homocoupling [2] | Often requires excess amine [2] |

| Nickel Catalysts | NiCl₂/1,10-phenanthroline with KF/Zn [5] | Copper-free, cost-effective [5] | Limited to aryl bromides/iodides [5] |

| Ligand-Modified Pd | Bidentate phosphines (dppf, dppp) [1] | Enhanced stability and activity [1] | Higher cost, potential steric constraints [1] |

| Ferrocene-Based Pd | Ferrocene tertiary amine cyclopalladium [6] | Tailored for ferrocene substrates [6] | Specialized synthesis required [6] |

Troubleshooting and Optimization

Common Issues and Solutions:

Low Conversion: Increase catalyst loading (typically 3-5 mol% Pd, 5-10 mol% CuI) or extend reaction time. For challenging substrates, consider using bidentate phosphine ligands (dppf, dppp) that enhance catalytic activity [1].

Homocoupling Byproducts: Ensure strict oxygen exclusion by degassing solvents and maintaining inert atmosphere. Consider switching to copper-free conditions to eliminate Glaser-type side reactions [2].

Handling Sensitive Substrates: For base-sensitive compounds, employ milder bases such as diisopropylamine or potassium carbonate in combination with polar aprotic solvents like DMF or THF [1].

Ferrocene-Specific Considerations: Ferrocene derivatives are generally stable under Sonogashira conditions, but monitoring for potential oxidation of the iron center is advisable. Using freshly purified ferrocene starting materials and avoiding strong oxidizing agents improves yields [3] [4].

Advanced Applications and Future Directions

Recent developments in Sonogashira coupling with ethenyl ferrocene have expanded the synthetic toolbox available to researchers:

Sequential and Tandem Reactions: The combination of Sonogashira coupling with subsequent transformations, such as electrophilic cyclization, enables efficient construction of complex heterocyclic systems. For example, 4-iodopyrazoles prepared via Sonogashira coupling undergo further cyclization to yield novel fused heterocycles containing ferrocene units [4].

Materials Science Applications: Ferrocene-alkyne conjugates are increasingly employed in molecular electronics as molecular wires, with the Sonogashira reaction providing the key structural connection between the redox-active ferrocene center and conjugated π-systems [2].

Sustainable Methodologies: Recent advances focus on developing greener Sonogashira protocols using aqueous reaction media, recyclable catalytic systems, and reduced precious metal loadings. Nickel-catalyzed versions represent particularly promising alternatives from both economic and environmental perspectives [5].

Conclusion

The Sonogashira cross-coupling reaction with ethenyl ferrocene represents a powerful and versatile methodology for constructing carbon-carbon bonds between ferrocene units and various alkyne partners. The protocols outlined herein provide researchers with robust synthetic tools for preparing diverse ferrocene-containing architectures with potential applications spanning pharmaceutical development, materials science, and organometallic chemistry. Continuing advancements in catalyst design and reaction engineering promise to further expand the scope and efficiency of this valuable transformation.

References

- 1. - Wikipedia Sonogashira coupling [en.wikipedia.org]

- 2. Palladium and Copper Catalyzed Sonogashira cross ... [mdpi.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. - RESULTS AND DISCUSSION - SYNTHESIS OF... Mechanisms [9lib.net]

- 5. Protocol for Sonogashira coupling of alkynes and aryl ... [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Ferrocene Tertiary Amine Cyclopalladium Compounds... [oalib.com]

Introduction to Suzuki-Miyaura Cross-Coupling of Ferrocene Derivatives

References

- 1. - Suzuki Cross-Coupling Reaction Miyaura [fishersci.co.uk]

- 2. Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton ... [pmc.ncbi.nlm.nih.gov]

- 3. Contemporary Developments in Ferrocene Chemistry [pmc.ncbi.nlm.nih.gov]

- 4. Modular Synthesis of Unsymmetrical 1,1'-Disubstituted Ferrocenes by... [pubmed.ncbi.nlm.nih.gov]

- 5. of new Synthesis with rod-like structure | CoLab ferrocene derivatives [colab.ws]

- 6. (Ferrocenylthienyl)phosphines for the Suzuki - Miyaura C,C coupling [research-repository.uwa.edu.au]

- 7. BJOC - Solvent-free and time-efficient Suzuki – Miyaura reaction in... [beilstein-journals.org]

- 8. reaction - Wikipedia Suzuki [en.wikipedia.org]

Comprehensive Application Notes and Protocols: Ethenyl Ferrocene-Based Electrochemical Sensors

Introduction and Basic Principles

The unique electrochemical properties of ferrocene derivatives have established them as foundational materials in electrochemical sensing platforms. Ferrocene (Fc), an organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom, possesses exceptional redox activity that forms the basis for its sensing applications. The ferrocene/ferrocenium (Fc/Fc+) redox couple exhibits reversible one-electron transfer behavior, with the oxidation of orange ferrocene (Fc) to blue ferrocenium (Fc+) occurring at well-defined potentials that are sensitive to the chemical environment. This redox switching capability enables ferrocene derivatives to function as efficient electrochemical reporters in sensor designs [1]. The discovery and development of ferrocene has catalyzed extensive innovation in organometallic chemistry, with contemporary research focusing on tailoring its properties for specific technological applications [2].

The ethenyl functional group (-CH=CH₂) incorporated into ferrocene derivatives serves multiple critical functions in sensor design. This conjugation-friendly substituent provides an accessible handle for further chemical modification through addition reactions or polymerization, facilitates electronic communication between the ferrocene center and appended receptor units, and enables the covalent attachment of ferrocene to electrode surfaces or macromolecular structures. The strategic placement of the ethenyl group allows fine-tuning of the redox potential and electron transfer kinetics of the ferrocene center, which directly influences sensor performance metrics including sensitivity, selectivity, and operational stability [2] [3]. Ethenyl ferrocene can be incorporated into larger molecular architectures through functionalization at the vinyl group, enabling the construction of sophisticated recognition systems for specific analytes.

Table 1: Key Properties of Ferrocene and Derivatives Relevant to Sensor Design

| Property | Ferrocene | Ethenyl Ferrocene | Significance for Sensing |

|---|---|---|---|

| Redox Potential (E₁/₂) | ~0.31 V vs. SCE (in ethanol/water) [1] | Modifiable based on substitution | Determines operational voltage window; affects interference rejection |

| Redox Reversibility | Highly reversible | Maintains reversibility with proper linker design | Ensures reproducible signal and sensor stability |

| Structural Stability | Thermally and hydrolytically stable | Similar stability with additional functionalization options | Enables durable sensor operation |

| Synthetic Versatility | Easily functionalized at cyclopentadienyl rings | Vinyl group enables polymerization and conjugation | Allows integration with diverse receptor systems |

| Solubility | Organic solvents | Can be tailored with substituents | Affects compatibility with immobilization matrices |

Sensor Design Strategies

Molecular Design and Redox Properties

The design of effective ethenyl ferrocene-based sensors requires careful consideration of the molecular architecture to optimize both recognition and signaling functions. The electronic character of substituents directly attached to the ferrocene core significantly influences the redox potential, with electron-donating groups facilitating oxidation (lowering E₁/₂) and electron-withdrawing groups impeding oxidation (raising E₁/₂). This principle extends to ethenyl ferrocene derivatives, where substituents on the vinyl group can modulate the electron density at the iron center. Research has demonstrated that the nature of the linker between ferrocene and recognition elements critically affects sensor performance, with amide-linked compounds exhibiting E₁/₂ values of +350 to +370 mV, while ester-linked conjugates show higher potentials of +400 to +410 mV versus Ag/AgCl [3]. This systematic variation in redox potential based on molecular connectivity provides a valuable strategy for tuning operational potentials to avoid interfering species in complex samples.

The spatial arrangement of recognition elements relative to the ferrocene reporter is equally crucial in sensor design. For ethenyl ferrocene derivatives, the planar structure of the vinyl group can facilitate conjugated systems that enable electronic communication between the receptor and ferrocene centers. This communication allows binding events at distant sites to perturb the electron density at the iron center, resulting in measurable shifts in redox potential. Such binding-induced potential shifts form the basis for ratiometric sensing approaches that are less susceptible to environmental variables than approaches relying solely on current changes. Additionally, the geometry of the overall molecular assembly can influence binding affinity and selectivity through preorganization of recognition elements and control of access to the ferrocene center [4].

Electrode Modification Approaches

The immobilization method for ethenyl ferrocene derivatives on electrode surfaces profoundly impacts sensor performance characteristics including response time, reproducibility, and operational lifetime. The ethenyl functional group provides versatile options for electrode modification, ranging from covalent attachment through hydrosilylation or thiol-ene reactions to electropolymerization into continuous films. Electropolymerization of ethenyl ferrocene derivatives represents a particularly powerful approach, as it enables precise control over film thickness and spatial localization on the electrode surface through adjustment of polymerization conditions. These polymer films typically exhibit enhanced stability compared to monolayer coatings and can incorporate higher densities of redox centers, potentially increasing signal magnitude [2].

Alternative immobilization strategies include copolymerization with other vinyl monomers to create composite materials with tailored physical and electronic properties, and attachment to nanostructured electrodes such as carbon nanotubes or graphene to leverage enhanced surface areas and electron transfer rates. Each method presents distinct advantages: covalent attachment yields well-defined molecular architectures with predictable orientation, electropolymerization generates robust three-dimensional networks, and composite formation with nanomaterials amplifies electrochemical signals. The optimal choice depends on the specific application requirements, with covalent monolayers favoring rapid response times, polymer films offering greater binding capacity, and nanocomposites providing signal enhancement [2] [4].

Cation Sensing Mechanisms

Ethenyl ferrocene-based sensors detect metal cations through several distinct mechanisms that transform binding events into measurable electrochemical signals. In the electrostatic interaction model, oxidation of ferrocene to ferrocenium creates a positively charged center that electrostatically repels or attracts metal cations, modulating the redox potential. For example, binding of cations to recognition elements in close proximity to ferrocene can stabilize or destabilize the ferrocenium state, resulting in positive or negative shifts in the formal potential of the Fc/Fc+ couple. The magnitude and direction of these shifts depend on the charge density of the cation and the spatial relationship between the binding site and ferrocene center [4].

A more sophisticated approach involves direct coordination of metal cations to functional groups integrated with the ethenyl ferrocene system, where the binding event directly alters the electron density at the iron center. This mechanism typically produces larger potential shifts than purely electrostatic interactions and can yield exceptional selectivity when specific coordination environments are designed for target cations. The ethenyl moiety can serve as part of the coordination system or as a conduit for electronic communication between a separate receptor and the ferrocene reporter. Additionally, cation binding can induce conformational changes in flexible ethenyl ferrocene derivatives that alter the accessibility of the ferrocene center to the electrode surface or solution species, leading to changes in current response. These structural rearrangements can produce unusually large signal changes for small binding events, providing an amplification mechanism for sensitive detection [4].

Table 2: Ethenyl Ferrocene Sensor Design Strategies for Different Analytics

| Target Analytic | Recommended Molecular Architecture | Signal Transduction Mechanism | Optimal Electrode Modification |

|---|---|---|---|

| Transition Metal Cations | Imine or quinoline receptors conjugated to ethenyl Fc | Redox potential shift via coordination | Electropolymerized films |

| Alkali Metal Ions | Crown ether derivatives linked to ethenyl Fc | Electrostatic perturbation of Fc/Fc+ couple | Self-assembled monolayers on gold |

| Heavy Metals | Thiol-containing receptors via ethenyl Fc | Binding-induced current suppression | Carbon nanocomposites |

| Anions | Ammonium or guanidinium receptors with ethenyl Fc | Binding-induced conformational change | Covalent attachment to ITO |

Experimental Protocols

Synthesis and Characterization of Ethenyl Ferrocene Derivatives

Protocol 1: Synthesis of Ethenyl Ferrocene Building Blocks

- Materials: Ferrocene carboxylic acid, vinyl acetic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane, magnesium sulfate, silica gel for column chromatography.

- Equipment: Round-bottom flask with magnetic stirrer, reflux condenser, argon/nitrogen inlet, separation funnel, rotary evaporator, column chromatography setup.

- Procedure:

- Dissolve ferrocene carboxylic acid (1.0 equiv) and vinyl acetic acid (1.2 equiv) in anhydrous dichloromethane (15 mL per mmol of ferrocene) under inert atmosphere.

- Add DCC (1.1 equiv) and DMAP (0.1 equiv) sequentially at 0°C with stirring.

- Warm reaction mixture to room temperature and stir for 12 hours under argon atmosphere.

- Filter the reaction mixture to remove dicyclohexylurea precipitate and concentrate filtrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using hexane/ethyl acetate (4:1) as eluent.

- Characterize the product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

- Safety Notes: Perform all operations in a fume hood; wear appropriate personal protective equipment including gloves and safety glasses.

Protocol 2: Structural Confirmation of Ethenyl Ferrocene Derivatives

- Analytical Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H NMR spectrum in CDCl₃. Characteristic signals include ferrocenyl protons (δ 4.0-4.8 ppm) and vinyl protons (δ 5.0-6.5 ppm with typical coupling patterns).

- Cyclic Voltammetry: Perform in 0.1 M tetrabutylammonium perchlorate in acetonitrile using glassy carbon working electrode, platinum counter electrode, and Ag/Ag⁺ reference electrode. Scan rate: 100 mV/s. Expected redox potential for ethenyl ferrocene derivatives: +260 to +410 mV vs. Ag/AgCl depending on substituents [3].

- FT-IR Spectroscopy: Confirm presence of characteristic functional groups (C=C stretch ~1600-1650 cm⁻¹, Fe-Cp vibrations ~500-1100 cm⁻¹).

Electrode Modification Procedures

Protocol 3: Electropolymerization of Ethenyl Ferrocene on Electrode Surfaces

- Materials: Ethenyl ferrocene derivative (1 mM), supporting electrolyte (0.1 M LiClO₄ or TBAP), purified solvent (acetonitrile or dichloromethane), glassy carbon or gold working electrode.

- Electrode Preparation:

- Polish working electrode sequentially with 1.0, 0.3, and 0.05 μm alumina slurry on microcloth.

- Sonicate in ethanol and deionized water for 5 minutes each to remove residual polishing material.

- Dry under nitrogen stream before use.

- Polymerization Procedure:

- Prepare monomer solution containing ethenyl ferrocene derivative (1 mM) and supporting electrolyte (0.1 M) in degassed solvent.

- Transfer solution to electrochemical cell and degas with argon for 10 minutes.

- Perform cyclic voltammetry between 0 and +1.0 V vs. Ag/Ag⁺ at 50 mV/s for 20-50 cycles.

- Monitor growth of polymer film through increasing redox peak currents with each cycle.

- Remove modified electrode, rinse thoroughly with pure solvent, and dry under nitrogen.

- Quality Control: Characterize modified electrode by cyclic voltammetry in pure supporting electrolyte solution. Well-formed films exhibit symmetric redox peaks with peak currents increasing linearly with scan rate.

Protocol 4: Preparation of Ethenyl Ferrocene Self-Assembled Monolayers (SAMs)

- Materials: Thiol-functionalized ethenyl ferrocene derivative (0.5 mM in ethanol), gold electrode (2 mm diameter), absolute ethanol, phosphate buffered saline (PBS, pH 7.4).

- Procedure:

- Clean gold electrode by cycling in 0.5 M H₂SO₄ from 0 to +1.5 V until characteristic gold voltammogram is obtained.

- Rinse thoroughly with deionized water and absolute ethanol.

- Immerse electrode in ethanolic solution of thiol-functionalized ethenyl ferrocene for 12-24 hours at room temperature in the dark.

- Remove electrode from solution and rinse extensively with ethanol to remove physisorbed material.

- Dry under nitrogen stream and store in PBS until use.

- Characterization:

- Electrochemically determine surface coverage using Γ = Q/nFA, where Q is charge under redox peaks, n=1, F is Faraday's constant, and A is electrode area.

- Expected surface coverage for well-packed monolayers: 1-5 × 10⁻¹⁰ mol/cm².

Electrochemical Characterization and Sensing Measurements

Protocol 5: Cyclic Voltammetry for Cation Detection

- Experimental Setup: Three-electrode system (modified working electrode, platinum counter electrode, appropriate reference electrode), potentiostat, oxygen-free electrolyte solution.

- Measurement Procedure:

- Record baseline cyclic voltammogram in pure electrolyte solution (typically 0.1 M TBAP in acetonitrile or PBS aqueous buffer).

- Add aliquots of standard cation solution to electrochemical cell with stirring.

- Allow 2 minutes equilibration time after each addition before recording voltammogram.

- Scan potential window centered around formal potential of ethenyl ferrocene derivative (typically -0.2 to +0.6 V vs. Ag/AgCl at 50-100 mV/s).

- Data Analysis:

- Measure formal potential (E₁/₂) as average of anodic and cathodic peak potentials.

- Plot ΔE₁/₂ versus cation concentration to generate calibration curve.

- Calculate binding constant from nonlinear regression of binding isotherm.

Protocol 6: Differential Pulse Voltammetry for High-Sensitivity Detection

- Parameters: Pulse amplitude 25-50 mV, pulse width 50-100 ms, step height 2-5 mV, step time 0.5-2 s.

- Procedure:

- Acquire DPV baseline in analyte-free solution.

- Add standard additions of target cation with stirring and equilibration.

- Record DPV after each addition using same parameters.

- Measure peak current and/or potential shifts for quantification.

- Quantification:

- Plot peak current or potential shift versus cation concentration.

- Apply standard addition method for quantification in unknown samples.

The experimental workflow for developing and applying ethenyl ferrocene-based sensors involves sequential steps from molecular design to analytical application, as illustrated below:

Performance Optimization and Troubleshooting

Enhancing Signal Stability and Reproducibility

The operational stability of ethenyl ferrocene-based sensors is critically influenced by the integrity of the molecular architecture under electrochemical cycling conditions. A common challenge is the gradual leaching of ferrocene derivatives from electrode surfaces, particularly when non-covalent immobilization methods are employed. This manifests as steadily decreasing redox peak currents during repeated potential cycling. To mitigate this issue, prioritize covalent attachment strategies such as electropolymerization or self-assembled monolayers with appropriate terminal groups that form stable bonds with electrode surfaces. Additionally, the redox stability of the ferrocene center itself must be considered; while the Fc/Fc+ couple is highly reversible, extended cycling at extreme potentials can lead to degradation. Operational windows should be restricted to the minimum necessary range, typically ±0.3 V around the formal potential of the specific ethenyl ferrocene derivative being used [3].

Reproducible sensor fabrication requires meticulous attention to electrode pretreatment, solution purity, and environmental conditions. Inconsistent electrode surfaces represent a major source of variability, necessitating rigorous standardization of polishing procedures and validation through standard redox probes before modification. For electropolymerization approaches, control of monomer concentration, electrolyte composition, and potential cycling parameters is essential for batch-to-batch consistency. Implement quality control measures such as measuring surface coverage (Γ) for each modified electrode and rejecting preparations falling outside acceptable ranges (typically ±15% of mean value). When working with SAM-based sensors, control assembly time and solution concentration precisely, as these factors directly impact monolayer density and organization, which in turn affect electron transfer kinetics and binding site accessibility [4].

Selectivity and Interference Management

Achieving selective detection in complex samples requires strategic molecular design and operational protocols. For cation sensing, the recognition element conjugated to ethenyl ferrocene must be carefully selected for the target ion. Incorporate receptors with known selectivity profiles, such as quinoline derivatives for Cu²⁺ or crown ether derivatives for alkali metal ions. The ethenyl linker itself can be structurally modified to influence selectivity through steric effects or electronic contributions to binding affinity. When developing sensors for biological applications, consider the potential interferents present in the sample matrix, particularly oxidizable species such as ascorbic acid, uric acid, and catecholamines that may generate overlapping currents. Operation at the lowest possible detection potential minimizes these interference effects, making ethenyl ferrocene derivatives with relatively low E₁/₂ values (achieved through electron-donating substituents) advantageous for biological sensing [4] [3].

Advanced operational strategies can further enhance selectivity. Differential measurement techniques that compare responses before and after specific masking of the target analyte can correct for background signals. For sensors exhibiting binding-induced potential shifts rather than current changes, potentiometric detection schemes offer inherent rejection of current-based interferences. When facing persistent interference issues, consider multisensor arrays incorporating ethenyl ferrocene derivatives with varying selectivity patterns, coupled with multivariate data analysis techniques such as principal component analysis or artificial neural networks. These arrays can discriminate between analytes based on distinct response patterns rather than relying on a single specific interaction [4].

Table 3: Performance Comparison of Ferrocene-Based Sensors with Different Design Approaches

| Sensor Architecture | Detection Limit | Dynamic Range | Response Time | Stability (cycles) |

|---|---|---|---|---|

| Ethenyl Fc SAMs | 10 nM - 1 μM | 3-4 orders of magnitude | < 30 seconds | > 1000 |

| Electropolymerized Fc films | 100 nM - 10 μM | 2-3 orders of magnitude | 1-2 minutes | > 500 |

| Fc-carbon nanocomposites | 1 nM - 1 μM | 4-5 orders of magnitude | < 1 minute | > 2000 |

| Fc-doped polymers | 1 μM - 100 μM | 2 orders of magnitude | 2-5 minutes | > 200 |

Troubleshooting Common Performance Issues

Problem: Non-reproducible redox peaks between fabrication batches Solution: Standardize electrode polishing protocol using fresh alumina slurry for each preparation. Verify electrode cleanliness by measuring peak separation for standard ferricyanide/ferrocyanide couple (<70 mV for 1 mM solution at 100 mV/s). Ensure consistent monomer solution concentration and storage conditions.

Problem: Decreasing signal amplitude during repeated measurements Solution: Check for leaching by comparing cyclic voltammograms before and after soaking modified electrode in pure electrolyte. Implement more stable immobilization approach (covalent attachment instead of adsorption). Reduce upper potential limit to prevent over-oxidation.